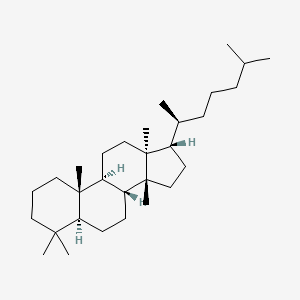
Tirucallane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tirucallane is a triterpene that is (13alpha,14beta,17alpha,20S)-lanostane.
科学的研究の応用
Tirucallane Derivatives from Dysoxylum hainanense
Tirucallane triterpenoids, including four derivatives and two known triterpenoids, were isolated from Dysoxylum hainanense. These compounds were identified using spectroscopic evidence (Luo, Wu, Ma, & Wu, 2000).
Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits
A study on Melia azedarach fruits led to the isolation of tirucallane-type triterpenes, including a new triterpene and three known tirucallanes. Their cytotoxicity was tested against human lung adenocarcinoma epithelial cell line A549 (Ntalli et al., 2010).
New Tirucallane-type Triterpenes from Dysoxylum variabile
Dysoxylum variabile yielded eight new tirucallane-type triterpenes and three known tirucallanes, exhibiting weak cytotoxicity against KB cells (Liu, Heilmann, Rali, & Sticher, 2001).
Cytotoxic Tirucallane C26 Triterpenoids from Aphanamixis grandifolia
Aphanamixis grandifolia's stem barks provided five tirucallane type C(26) triterpenoids, showing cytotoxic activities against five tumor cell lines (Zhang et al., 2010).
Advances in Tirucallane-type Triterpenoids
A comprehensive summary of tirucallane-type triterpenoids, highlighting their diverse structures and broad bioactivities, was presented, discussing their future research and exploration (Xie et al., 2020).
Tirucallane Triterpenes from Ozoroa insignis
Study on Ozoroa insignis roots yielded eight tirucallane triterpenes, whose structures were determined through spectroscopic evidence (Liu & Abreu, 2006).
Tirucallane-type Triterpenoids from Juliania adstringens
Juliania adstringens bark provided five tirucallane-type triterpenes, exhibiting growth inhibitory activity against leukemia cells (Makino, Motegi, & Fujimoto, 2004).
特性
製品名 |
Tirucallane |
|---|---|
分子式 |
C30H54 |
分子量 |
414.7 g/mol |
IUPAC名 |
(5S,8R,9S,10R,13S,14R,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-30(8)25-13-14-26-27(4,5)17-10-18-28(26,6)24(25)16-20-29(23,30)7/h21-26H,9-20H2,1-8H3/t22-,23-,24-,25+,26-,28+,29-,30+/m0/s1 |
InChIキー |
ZQIOPEXWVBIZAV-RSKDDJKESA-N |
異性体SMILES |
C[C@@H](CCCC(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCC4(C)C)C)C)C |
同義語 |
tirucallane |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



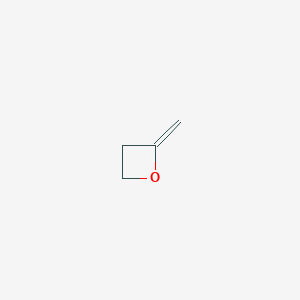

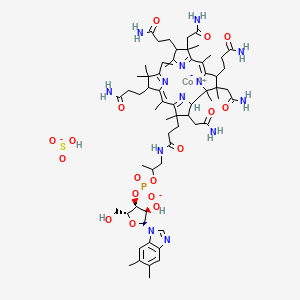
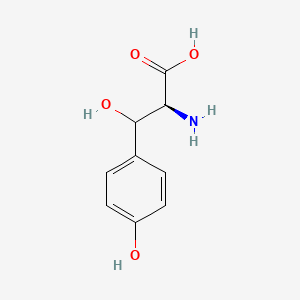
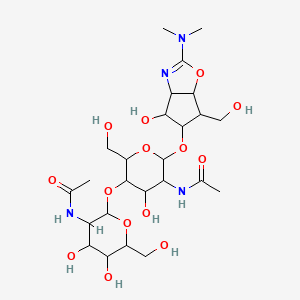

![(5R,6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253765.png)
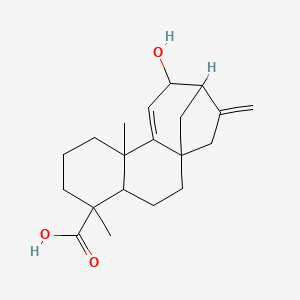

![dimethyl (1S,9S,16S)-16-hydroxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3,5,7,17-tetraene-2,18-dicarboxylate](/img/structure/B1253772.png)

![[4-(2-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1253774.png)
![(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid](/img/structure/B1253775.png)
![(2R,3R,5R,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253776.png)